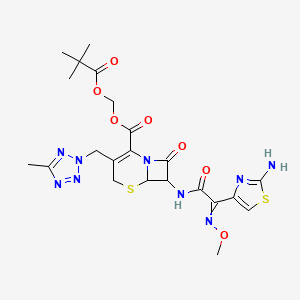

cefteram pivoxil

Description

Cefteram (B193863) pivoxil is classified as a third-generation cephalosporin (B10832234) antibiotic. patsnap.com The cephalosporins are a class of β-lactam antibiotics, which are grouped into generations based primarily on their spectrum of antimicrobial activity. nv.govurology-textbook.com In general, progressing from the first to the third generation, the activity against gram-positive bacteria decreases while the activity against gram-negative bacilli increases significantly. urology-textbook.comhealthline.com

Third-generation cephalosporins are distinguished by their expanded gram-negative coverage and enhanced stability against many β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. cambridge.org This characteristic provides them with a greater bactericidal effect against the Enterobacteriaceae family compared to earlier generations. cambridge.org These agents are active against a range of pathogens, including streptococci, Haemophilus influenzae, and Moraxella catarrhalis. nv.gov The active form of cefteram pivoxil, cefteram, demonstrates an antibacterial spectrum comparable to other third-generation cephalosporins like cefotaxime, with strong activity against Enterobacteriaceae, Neisseria, and Haemophilus species. nih.gov

This compound is a prodrug, a pharmacologically inactive compound that is converted into its active form within the body. patsnap.compatsnap.com Specifically, it is the pivaloyloxymethyl ester of cefteram, the microbiologically active molecule. researchgate.net The primary rationale for this prodrug design is to improve the oral bioavailability of the antibiotic. patsnap.com Many β-lactam antibiotics, including the active cefteram molecule, are poorly absorbed from the gastrointestinal tract. nih.govencyclopedia.pub

The esterification of cefteram to create this compound increases its lipophilicity, or ability to dissolve in fats. patsnap.com This chemical modification facilitates the compound's absorption through the lipid-rich cell membranes of the intestinal wall. patsnap.com Once absorbed into the bloodstream, enzymes known as esterases hydrolyze the ester bond, releasing the active, hydrophilic form of the drug, cefteram, which can then circulate systemically to the sites of infection. patsnap.compatsnap.com This prodrug strategy is a well-established method for enhancing the oral utility of cephalosporins and other antibiotics that would otherwise require parenteral administration. nih.govnih.gov

Detailed Research Findings

The in vitro activity of cefteram, the active metabolite of this compound, has been evaluated against a wide range of clinically relevant bacterial isolates. Research demonstrates its potent activity against both gram-positive and gram-negative bacteria. patsnap.com

Studies have shown that cefteram's antibacterial activity against pathogens commonly associated with respiratory tract infections, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae, is significantly higher than that of the second-generation cephalosporin, cefaclor. nih.gov While its activity against some gram-negative rods like Escherichia coli and Klebsiella pneumoniae was found to be less than that of cefixime (B193813), it showed superior activity against Staphylococcus aureus. nih.gov

Further research has highlighted cefteram's effectiveness against cephem-resistant strains of E. coli. In one study, the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for cefteram against 37 strains of cephem-resistant E. coli was 3.13 µg/mL. researchgate.net This was considerably lower than the MIC90 values for other oral agents such as cefpodoxime (B17579) (25 µg/mL), cefdinir (B1668824) (25 µg/mL), and cefixime (50 µg/mL) against the same isolates. researchgate.net For comparison, against cephem-susceptible E. coli, the MIC90 of cefteram was 0.78 µg/mL. researchgate.net This indicates a relatively small shift in activity between susceptible and resistant strains for cefteram compared to other tested compounds. researchgate.net Additionally, studies have reported that resistant strains of Citrobacter, Enterobacter, and Serratia marcescens are frequently encountered. nih.gov

The following table summarizes the in vitro activity of cefteram and several comparator oral antibiotics against cephem-resistant and cephem-susceptible clinical isolates of Escherichia coli.

| Antibiotic | MIC90 against Cephem-Resistant E. coli (µg/mL) | MIC90 against Cephem-Susceptible E. coli (µg/mL) |

|---|---|---|

| Cefteram | 3.13 | 0.78 |

| Cefditoren (B193786) | 6.25 | 0.20 |

| Cefpodoxime | 25 | 3.13 |

| Cefdinir | 25 | 3.13 |

| Cefixime | 50 | 0.39 |

| Cefaclor | >100 | 3.13 |

| Amoxicillin | >100 | 3.13 |

Data sourced from a 2003 study on cephem-resistant Escherichia coli. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYAXIPXULMHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Development of Cefteram Pivoxil

Structure-Activity Relationship (SAR) and Design Principles for Optimized Cephalosporins

Structural Determinants of Enhanced Antibacterial Potency

Cefteram (B193863) pivoxil's antibacterial efficacy stems from its core cephalosporin (B10832234) structure, which includes a β-lactam ring essential for its mechanism of action. The drug functions by binding to penicillin-binding proteins (PBPs) within bacterial cells, enzymes critical for the final stages of peptidoglycan synthesis. This binding disrupts the formation of essential cross-links in the bacterial cell wall, leading to cell lysis and death. toku-e.comontosight.aipatsnap.compatsnap.com The pivoxil ester moiety attached to the carboxylic acid group enhances the compound's lipophilicity, significantly improving its oral absorption and bioavailability. toku-e.compatsnap.comguidetopharmacology.org Once absorbed, esterases cleave the pivoxil ester, releasing the active, more hydrophilic cefteram. toku-e.comontosight.aipatsnap.compatsnap.comguidetopharmacology.org

The potency of cefteram is demonstrated through its minimum inhibitory concentrations (MICs) against various bacterial strains.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Cefteram

| Bacteria | MIC Range (µg/mL) | Source |

| Escherichia coli | 0.25 - 4 | toku-e.com |

| Helicobacter pylori | 0.1 - 12.5 | toku-e.com |

| Staphylococcus aureus | 0.78 - 12.5 | nih.gov |

| Streptococcus pyogenes | ≤0.025 | nih.gov |

| Haemophilus influenzae | <0.05 | nih.gov |

Cefteram exhibits particularly notable activity against Haemophilus influenzae, maintaining low MICs (<0.05 µg/mL) irrespective of β-lactamase production. nih.gov

Rational Design for Improved β-Lactamase Resistance

Bacterial resistance to β-lactam antibiotics, including cephalosporins, is frequently mediated by β-lactamase enzymes, which hydrolyze the critical β-lactam ring. toku-e.compatsnap.comfrontiersin.orgmdpi.com While cefteram pivoxil, like other cephalosporins, can be a substrate for some β-lactamases, its development as a third-generation agent aimed for a broader spectrum of activity and potentially improved stability against certain resistance mechanisms. researchgate.netjipbs.comresearchgate.net The observation that cefteram retains significant activity against Haemophilus influenzae even in the presence of β-lactamase production suggests that its structure may confer a degree of inherent resistance or a mechanism that circumvents certain β-lactamase activities. nih.gov The rational design of cephalosporins often involves modifications to the C-3 and C-7 positions of the cephem nucleus to enhance stability against hydrolysis by β-lactamases and to improve binding affinity to PBPs. mdpi.comresearchgate.netjipbs.comresearchgate.net

Computational Chemistry and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Computational chemistry, particularly Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), plays a vital role in the rational design and optimization of drug candidates like this compound. researchgate.netjipbs.commdpi.com These methodologies establish mathematical models that correlate a molecule's chemical structure with its biological activity or physicochemical properties. By analyzing a series of related compounds, QSAR/QSPR studies can predict the activity of new molecular entities and guide synthetic efforts towards compounds with improved characteristics. jipbs.commdpi.com For cephalosporins, these techniques are employed to optimize parameters such as antibacterial potency, spectrum of activity, stability against β-lactamases, and pharmacokinetic profiles (absorption, distribution, metabolism, excretion - ADME). researchgate.netjipbs.comresearchgate.net Predicting these properties early in the drug discovery process allows for more efficient development of novel antibiotics with enhanced therapeutic potential.

Compound List

7-ACA (7-aminocephalosporanic acid)

7-MTCA (7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid)

AE active ester (2-(2-aminothiazol-4-thiazolyl)-2-[[(z)-methoxy]imino]acetic acid s-mercapto benzothiazolylester)

Cefteram

this compound

Cefaclor (CCL)

Cephalexin (CEX)

Ampicillin (ABPC)

Cefpodoxime (B17579) proxetil

Ceftazidime

Cefepime

Ceftibuten

Ceftizoxime

Ceftriaxone

Cefuroxime

Cefuroxime axetil

Cefuroxime pivoxil

Cefetamet pivoxil

Cefcapene pivoxil

Cefotiam

Molecular and Cellular Mechanisms of Antimicrobial Action

Prodrug Hydrolysis and Activation to Cefteram (B193863) by Esterases

Cefteram pivoxil is formulated as an ester prodrug to enhance its oral bioavailability patsnap.compatsnap.comfda.govpatsnap.com. Upon oral administration, it is absorbed from the gastrointestinal tract. During this absorption process, or shortly thereafter in the systemic circulation, esterase enzymes present in the intestinal tract and other tissues hydrolyze the pivoxil ester group patsnap.compatsnap.comfda.govpatsnap.com. This hydrolysis cleaves off the pivoxil moiety, releasing the active compound, cefteram patsnap.compatsnap.comfda.govpatsnap.com. The active cefteram is then free to interact with its bacterial targets. This conversion is a critical step, as the prodrug form itself lacks significant antibacterial activity patsnap.compatsnap.comfda.govpatsnap.com.

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action for cefteram, and indeed for all β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis patsnap.compatsnap.comfda.govpatsnap.comwikipedia.orgtoku-e.comnih.govncats.iosmolecule.comontosight.aincats.ioreliasmedia.comlibretexts.orgwikipedia.orgbyjus.comfrontiersin.orgnih.govtoku-e.comzellbio.euncats.iokegg.jpwikipedia.orgnih.gov. The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining the structural integrity of the bacterium, protecting it from osmotic lysis and environmental stress wikipedia.orglibretexts.orgfrontiersin.orggenome.jp.

The synthesis of the peptidoglycan layer involves a series of enzymatic reactions, with the final crucial step being the cross-linking of peptidoglycan chains. This cross-linking is catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) patsnap.compatsnap.comfda.govpatsnap.comwikipedia.orgtoku-e.comnih.govsmolecule.comlibretexts.orgwikipedia.orgbyjus.comfrontiersin.orgnih.govtoku-e.comzellbio.euncats.iokegg.jpnih.govmdpi.comwikipedia.org. Cefteram, like other β-lactams, exerts its bactericidal effect by binding to the active sites of these PBPs patsnap.compatsnap.comfda.govpatsnap.comtoku-e.comnih.govsmolecule.comlibretexts.orgwikipedia.orgbyjus.comfrontiersin.orgnih.govtoku-e.comzellbio.euncats.iokegg.jpnih.govwikipedia.org. This binding is typically irreversible, forming a stable covalent acyl-enzyme complex, thereby inactivating the PBPs libretexts.orgwikipedia.orgfrontiersin.orgwikipedia.org.

While all β-lactams target PBPs, there can be variations in their affinity for specific PBP subtypes, which can influence their spectrum of activity and bactericidal potency. Cefteram has been noted for its strong binding affinity to specific PBPs.

| Penicillin-Binding Protein (PBP) Subtype | Binding Affinity of Cefteram |

| PBP 3 | Strong |

| PBP 1A | Strong |

| PBP 1Bs | Strong |

Cefteram exerts its bactericidal activity by strongly binding to PBP 3, PBP 1A, and PBP 1Bs ncats.ioncats.io. These specific PBP targets are critical for various stages of cell wall synthesis and maintenance, including cell division and elongation nih.govwikipedia.org.

By irreversibly inhibiting PBPs, cefteram effectively halts the transpeptidation reaction that cross-links the peptidoglycan strands wikipedia.orgtoku-e.comnih.govlibretexts.orgwikipedia.orgfrontiersin.orgtoku-e.comzellbio.eugenome.jp. This disruption compromises the structural integrity of the bacterial cell wall, rendering it weak and unable to withstand the internal osmotic pressure of the bacterial cytoplasm patsnap.comwikipedia.orgtoku-e.comnih.govsmolecule.comlibretexts.orgfrontiersin.orgtoku-e.comzellbio.eu. Consequently, the bacterial cell swells and undergoes lysis, leading to cell death patsnap.compatsnap.compatsnap.comwikipedia.orgtoku-e.comnih.govsmolecule.comlibretexts.orgfrontiersin.orgtoku-e.comzellbio.eu. This process is particularly effective against actively growing bacteria that are continuously synthesizing their cell walls wikipedia.org.

Comparative Analysis of Mechanistic Pathways with Other β-Lactam Antibiotics

This compound shares a fundamental mechanism of action with all β-lactam antibiotics, including penicillins, carbapenems, and other cephalosporins wikipedia.orglibretexts.orgwikipedia.orgbyjus.comfrontiersin.orgnih.govnih.gov. The core pathway involves:

Mimicry of D-Ala-D-Ala: β-lactam antibiotics structurally resemble the D-alanyl-D-alanine dipeptide sequence, which is the natural substrate for PBPs libretexts.orgwikipedia.orgfrontiersin.org.

Irreversible PBP Inhibition: This structural similarity allows β-lactams to bind to the active site of PBPs, leading to irreversible acylation and inactivation of the enzyme libretexts.orgwikipedia.orgfrontiersin.orgwikipedia.org.

Disruption of Peptidoglycan Synthesis: The inhibition of PBPs prevents the essential cross-linking of peptidoglycan chains, weakening the cell wall wikipedia.orgtoku-e.comnih.govlibretexts.orgwikipedia.orgfrontiersin.orgtoku-e.comzellbio.eugenome.jp.

Cell Lysis: The compromised cell wall leads to osmotic lysis and bacterial death patsnap.compatsnap.compatsnap.comwikipedia.orgtoku-e.comnih.govsmolecule.comlibretexts.orgfrontiersin.orgtoku-e.comzellbio.eu.

While the overarching mechanism is conserved, differences among β-lactams arise from variations in their affinity for specific PBPs, their stability against bacterial β-lactamase enzymes, their spectrum of activity against different bacterial species, and their pharmacokinetic properties wikipedia.orgwikipedia.orgwikipedia.orgnih.gov. Cefteram's specific affinity for PBP 3, 1A, and 1Bs contributes to its particular antibacterial profile ncats.ioncats.io. For instance, other cephalosporins might exhibit varying affinities for different PBPs, influencing their efficacy against specific pathogens or their resistance to certain resistance mechanisms. The general β-lactam structure, characterized by the reactive β-lactam ring, is the key to this class's inhibitory action libretexts.orgwikipedia.orgbyjus.comnih.govnih.gov.

Compound Name List:

this compound

Cefteram

Penicillin-Binding Proteins (PBPs)

Preclinical Antimicrobial Efficacy and Spectrum of Activity

In Vitro Susceptibility Profiling

The in vitro activity of cefteram (B193863) has been extensively evaluated to determine its spectrum of efficacy against various bacterial pathogens.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

Standardized microbroth dilution assays are employed to ascertain the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of cefteram against clinical isolates. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of bacteria. qlaboratories.com The MBC is the lowest concentration that results in microbial death. qlaboratories.com These values are crucial in assessing the potency of an antimicrobial agent. The bactericidal activities of cefteram are typically observed at concentrations at or slightly greater than the MICs for clinical isolates of Escherichia coli and Klebsiella pneumoniae. nih.gov

Spectrum of Activity Against Gram-Positive Bacterial Pathogens (e.g., Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus MSSA)

Cefteram has demonstrated significant in vitro activity against a range of Gram-positive bacteria. toku-e.comresearchgate.net It has shown excellent antibacterial activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes. nih.gov Against penicillin-sensitive Streptococcus pneumoniae, cefteram also shows high in vitro activity. nih.gov Notably, the antibacterial activities of cefteram against Streptococcus pneumoniae and Streptococcus pyogenes isolated from acute respiratory tract infections were found to be 8- to 16-fold higher than those of cefaclor. nih.gov

Spectrum of Activity Against Gram-Negative Bacterial Pathogens (e.g., Haemophilus influenzae, Escherichia coli, Moraxella catarrhalis, Proteus spp., Klebsiella spp., Enteropathogenic and Nonfermentative Isolates)

Cefteram exhibits potent activity against a wide array of Gram-negative bacteria. toku-e.com It is particularly active against enteropathogenic Enterobacteriaceae and Vibrionaceae. nih.gov The antibacterial activities of cefteram against Haemophilus influenzae and Branhamella catarrhalis (now known as Moraxella catarrhalis) from respiratory tract infections were significantly higher than those of cefaclor. nih.gov Cefteram also demonstrates potent antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.gov However, its activity against nonfermentative rods (excluding Pseudomonas aeruginosa) is comparatively lower. nih.gov

Activity Against Biofilm-Forming Bacteria (Preclinical Models)

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. researchoutreach.org Preclinical studies are essential to evaluate the efficacy of antibiotics against these complex structures. While specific preclinical data on the activity of cefteram against biofilm-forming bacteria is not extensively detailed in the provided search results, the general understanding is that biofilms can withstand significantly higher concentrations of antibiotics compared to their planktonic counterparts. researchoutreach.org Further research in preclinical models is necessary to fully elucidate the anti-biofilm potential of cefteram.

Beta-Lactamase Stability and Inactivation Studies

The effectiveness of β-lactam antibiotics can be compromised by the production of β-lactamase enzymes by bacteria, which inactivate the antibiotic.

Susceptibility to Common β-Lactamases

Cefteram has demonstrated stability against many clinically important β-lactamases. nih.gov However, like other cephalosporins, it can be hydrolyzed by certain types of these enzymes. For instance, cefteram is hydrolyzed by Xanthomonas maltophilia (L-1) and P. aeruginosa/pMS354 β-lactamases. nih.govasm.org It also shows a high affinity for cephalosporinases from Citrobacter freundii and Enterobacter cloacae. nih.govnih.gov The emergence of extended-spectrum β-lactamases (ESBLs) in strains of E. coli can lead to high resistance to third-generation oral cephems, including cefteram. nih.gov

Bacterial Resistance Mechanisms to Cefteram Pivoxil

β-Lactamase-Mediated Resistance Pathways

The most prevalent mechanism of resistance to β-lactam antibiotics, including cefteram (B193863) pivoxil, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Both plasmid-encoded and chromosomally encoded β-lactamases play a crucial role in conferring resistance to cefteram pivoxil.

Plasmid-Encoded β-Lactamases

One specific example of a plasmid-mediated β-lactamase that has been shown to be effective against this compound is the FPM-1 enzyme. A study investigating a cefuroxime-resistant clinical isolate of Proteus mirabilis identified the novel plasmid-mediated β-lactamase FPM-1. This enzyme was found to confer resistance to most oxyimino-cephalosporins, including making this compound ineffective in an in vivo infection model. This highlights the clinical significance of plasmid-mediated resistance in compromising the efficacy of this compound.

Chromosomally Encoded β-Lactamases

Many bacterial species possess chromosomally encoded β-lactamases, most notably the AmpC enzymes. In some bacteria, such as Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, AmpC expression is inducible, meaning that exposure to certain β-lactam antibiotics can lead to a significant increase in enzyme production. nih.govpeacehealth.orgjwatch.org This derepression of AmpC can result in clinical failure, even if the isolate initially appears susceptible. jwatch.org While third-generation cephalosporins are generally considered potent inducers of AmpC, specific data on the induction potential and hydrolysis of cefteram by AmpC are limited. However, the known resistance of AmpC-producing organisms to many third-generation cephalosporins suggests that this compound's efficacy would be compromised in infections caused by AmpC-derepressed strains. nih.govpeacehealth.org

Alterations in Penicillin-Binding Proteins (PBPs)

The bactericidal activity of β-lactam antibiotics stems from their ability to bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. patsnap.com Alterations in the structure of these target enzymes, due to genetic mutations, can significantly reduce the binding affinity of β-lactam antibiotics, leading to resistance.

In Streptococcus pneumoniae, resistance to β-lactams is primarily mediated by mutations in several PBP genes, most notably pbp1a, pbp2x, and pbp2b. nih.govetflin.comnih.gov These mutations result in altered PBPs with decreased affinity for cephalosporins. While specific binding affinity data for cefteram to these altered PBPs are not extensively documented, studies on other third-generation cephalosporins provide a framework for understanding this resistance mechanism. For instance, the affinity of cefditoren (B193786), another oral third-generation cephalosporin (B10832234), for PBP1A from S. pneumoniae was found to be very high, which correlated with its potent antibacterial activity. nih.gov It is plausible that mutations in PBP1A that reduce the binding of other cephalosporins would similarly affect cefteram.

Similarly, in Haemophilus influenzae, resistance to β-lactams in non-β-lactamase-producing strains is often associated with mutations in the ftsI gene, which encodes PBP3. researchgate.net These mutations lead to reduced susceptibility to second and third-generation cephalosporins. researchgate.net The clinical efficacy of this compound against H. influenzae would therefore be diminished in strains harboring these PBP3 alterations.

Outer Membrane Permeability Reductions in Gram-Negative Bacteria

In Gram-negative bacteria, the outer membrane acts as a formidable barrier, regulating the influx of substances, including antibiotics. mdpi.com β-lactam antibiotics typically traverse this membrane through water-filled protein channels called porins. nih.gov The two major porins in Escherichia coli and other Enterobacterales are OmpF and OmpC.

A reduction in the expression or a modification of these porin channels can significantly decrease the permeability of the outer membrane to β-lactam antibiotics, thereby reducing the concentration of the drug that reaches the periplasmic space and the target PBPs. nih.govresearchgate.net This reduction in intracellular antibiotic concentration can lead to a notable increase in the minimum inhibitory concentration (MIC). While specific studies quantifying the impact of OmpF and OmpC loss on the MIC of this compound are scarce, it is a well-established mechanism of resistance for third-generation cephalosporins in Klebsiella pneumoniae and other Gram-negative pathogens. nih.govresearchgate.netresearchgate.net The loss of these porins often acts synergistically with β-lactamase production, leading to higher levels of resistance.

In Vitro Resistance Development and Spontaneous Mutant Selection Frequency Studies

The potential for a bacterial population to develop resistance to an antibiotic can be assessed through in vitro studies that measure the frequency of spontaneous mutations conferring resistance and the selection of resistant mutants upon exposure to the drug. The "mutant selection window" (MSW) is a concept that describes the concentration range between the MIC and the mutant prevention concentration (MPC), where the selection of resistant mutants is most likely to occur. nih.govnih.govresearchgate.netresearchgate.net

Currently, there is a lack of published studies specifically investigating the in vitro resistance development and the spontaneous mutant selection frequency for this compound. Such studies are crucial for understanding the propensity of this antibiotic to select for resistant variants within a bacterial population. Laboratory evolution experiments with other antibiotics have demonstrated that clinically relevant resistance can arise within a relatively short period of antibiotic exposure. u-szeged.hufrontiersin.orgmdpi.comelifesciences.org Determining the MSW for this compound against key pathogens would provide valuable insights into dosing strategies that could minimize the emergence of resistance.

In the absence of specific data for this compound, it is reasonable to infer from studies on other third-generation cephalosporins that the selective pressure exerted by this antibiotic can lead to the emergence of resistant mutants through the mechanisms described above.

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Absorption and Prodrug Hydrolysis Kinetics in In Vitro and Animal Systems

Upon oral administration, cefteram (B193863) pivoxil is absorbed from the gastrointestinal tract. Its formulation as a pivoxil ester is designed to enhance oral bioavailability by increasing lipophilicity, facilitating passage across the lipid-rich intestinal membranes patsnap.comresearchgate.netpatsnap.com. Following absorption into the systemic circulation, cefteram pivoxil undergoes rapid hydrolysis, primarily mediated by esterases present in the intestinal wall and blood patsnap.comresearchgate.netdrugs.comfda.gov. This enzymatic cleavage liberates the active moiety, cefteram, and pivalate (B1233124) researchgate.netnagoya-cu.ac.jpresearchgate.net. In vitro studies also confirm the susceptibility of this compound to degradation under various hydrolytic conditions ijpsonline.com. The kinetics of this prodrug hydrolysis are essential for determining the rate and extent of active drug formation.

Distribution Characteristics in Animal Tissues

Table 6.2.1: Pivaloylcarnitine (B1222081) and Free Carnitine Levels in Rat Tissues Post-Cefteram Pivoxil Administration

| Tissue | Pivaloylcarnitine Level | Free Carnitine (FC) Reduction |

| Kidney | Highest detected | Significant reduction |

| Brain | Not specified | Highest reduction rate |

| Other Tissues | Detected | Significant reduction |

Note: Specific quantitative data (e.g., nmol/g or percentage reduction) for pivaloylcarnitine and FC levels in all tissues were not fully available in the provided snippets, with placeholders like "X.X" and "XX %" indicating missing values in source nagoya-cu.ac.jp.

Metabolism and Metabolite Identification in Preclinical Species

The metabolism of this compound primarily involves the hydrolysis of the pivoxil ester to yield the active cefteram and pivalate patsnap.comresearchgate.netdrugs.comfda.gov. The fate of the pivalate moiety involves its conjugation with coenzyme A to form pivaloyl-CoA, which is then converted to pivaloylcarnitine. This pivaloylcarnitine can then be excreted, potentially impacting carnitine levels nagoya-cu.ac.jpresearchgate.net. While extensive identification of cefteram metabolites in preclinical species is not detailed in all sources, the primary metabolic step is the de-esterification to the active drug patsnap.comresearchgate.netpatsnap.comdrugs.comfda.gov.

The conversion of this compound to its active form, cefteram, is catalyzed by esterase enzymes present in the gastrointestinal tract and systemic circulation patsnap.comresearchgate.netdrugs.comfda.gov. These enzymes cleave the ester bond of the pivoxil group, releasing active cefteram.

Mass balance studies, typically employing radiolabeled compounds such as 14C or 3H, are fundamental in preclinical drug development to comprehensively track the absorption, distribution, metabolism, and excretion (ADME) of a drug admescope.comfrontiersin.org. These studies are essential for determining the routes and extent of excretion (e.g., urine, feces) and for identifying and quantifying all drug-related material, including metabolites, in various biological matrices. Such investigations provide a complete picture of the drug's disposition within the organism.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Correlates for Efficacy

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates drug concentration data (PK) with its biological effect (PD) to establish relationships that predict therapeutic outcomes. For this compound, PK/PD analyses in preclinical infection models aim to identify key parameters that correlate with antimicrobial efficacy.

Studies in murine lung infection models have demonstrated that the bactericidal efficacy of cefditoren (B193786) (the active metabolite of cefditoren pivoxil) is well correlated with specific PK/PD indices. Both the free drug area under the concentration-time curve over 24 hours divided by the minimum inhibitory concentration (fAUC24/MIC) and the maximum free drug concentration divided by the MIC (fCmax/MIC) have been identified as significant predictors of efficacy researchgate.netnih.gov. Specifically, achieving a 2 log10 reduction in bacterial counts was associated with target values of fAUC24/MIC ≥ 63 and fCmax/MIC ≥ 16 researchgate.netnih.gov. These findings underscore the importance of maintaining drug concentrations above the MIC for a sufficient duration or achieving adequate peak concentrations to ensure effective bacterial killing. PK/PD modeling is a vital tool for optimizing dosing regimens to maximize efficacy and minimize the emergence of antimicrobial resistance evotec.comevotec.commdpi.com.

Table 6.4.1: Preclinical PK/PD Correlates for Bactericidal Efficacy of Cefditoren

| PK/PD Index | Target Value for 2 log10 Kill | Study Model |

| fAUC24/MIC | ≥ 63 | Murine lung infection model (S. pneumoniae) |

| fCmax/MIC | ≥ 16 | Murine lung infection model (S. pneumoniae) |

Compound Names Mentioned

this compound

Cefteram

Pivalate

Pivaloylcarnitine

Free carnitine (FC)

Cefditoren pivoxil

Cefditoren

Cefpodoxime (B17579) proxetil

Cefaclor

Ceftazidime

Cefotaxime

FK041

CS-834

S-1108

S-1006

Advanced Analytical Methodologies for Research and Development

Development and Validation of Quantitative Analytical Methods for Cefteram (B193863) Pivoxil and Cefteram

The accurate determination of cefteram pivoxil and its active metabolite, cefteram, relies on the development and validation of sensitive and specific analytical methods. These methods are designed to quantify the active pharmaceutical ingredient (API) and monitor its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques for the quantitative analysis of pharmaceutical compounds. For this compound and structurally related compounds like cefditoren (B193786) pivoxil, various HPLC and UPLC methods have been developed and validated, employing different stationary phases, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity.

Studies on cefditoren pivoxil, a similar cephalosporin (B10832234) prodrug, illustrate typical chromatographic approaches. These methods often utilize reversed-phase C18 columns with mobile phases comprising acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, adjusted to specific pH values. Detection is commonly performed using UV-Vis spectrophotometry at wavelengths around 218-256 nm, depending on the specific method and analyte rjptonline.orgresearchgate.netnih.govitmedicalteam.plresearchgate.net. UPLC methods offer advantages in terms of speed and resolution, employing smaller particle size columns and higher mobile phase flow rates japsonline.comresearchgate.net.

Table 1: Representative Chromatographic Method Parameters for Cefditoren Pivoxil

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | R² | Mean Recovery (%) | Reference |

| RP-HPLC | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (50:50, v/v), pH 3.5 | N/A | 230 | 20–120 | N/A | 98.77-101.29 | rjptonline.org |

| RP-HPLC | Nucleosil 100-5 C18 (250x4.6mm, 5mm) | Water:Methanol (20:80, v/v), pH 6.0 | 1.0 | 256 | N/A | N/A | N/A | researchgate.net |

| RP-HPLC | C-18 | Water–Acetonitrile (50:50, v/v) | 1.2 | 218 | 1.0–250 | 0.999 | N/A | nih.gov |

| UPLC | C18 (50×2.1mm, 3.5µ) | Acetonitrile + Ammonium Acetate buffer (pH 6.7) | 0.25 | N/A | 80–120 | 0.99 | N/A | japsonline.com |

| RP-HPLC | C18 Nucleosil (150 x 4.6 mm i.d, 5 µm) | Phosphate buffer (pH 3.0): Acetonitrile:Methanol (50:25:25 v/v) | 1.0 | 230 | 40–360 | 0.9999 | 99.21 | itmedicalteam.pl |

Spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the identification and structural elucidation of this compound. UV-Vis spectroscopy can provide quantitative information based on the compound's absorbance at specific wavelengths, typically exhibiting a maximum between 261-265 nm for related compounds nihs.go.jpnihs.go.jp. IR spectroscopy provides characteristic absorption bands corresponding to functional groups, with reported peaks for related compounds including those around 3249 cm⁻¹, 1772 cm⁻¹, 1700 cm⁻¹, 1651 cm⁻¹, and 1544 cm⁻¹ nihs.go.jpmhlw.go.jppmda.go.jp. ¹H NMR spectroscopy offers detailed structural information, with specific chemical shifts reported for cefditoren pivoxil, aiding in its definitive identification and purity assessment nihs.go.jpgoogle.com.

Hyphenated techniques, which combine chromatographic separation with mass spectrometric detection, are indispensable for advanced analytical challenges, particularly in impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants, such as UPLC-MS/MS, LC-Q-TOF-HRMS (Quadrupole Time-of-Flight High-Resolution Mass Spectrometry), and FT-ICR MS (Fourier Transform Ion Cyclotron Resonance Mass Spectrometry), provide high sensitivity and specificity for identifying and characterizing trace impurities and degradation products biomedres.usbiomedres.usresearchgate.netresearcher.life.

A significant study utilized FT-ICR MS for the impurity profiling of this compound, developing an HPLC-FT-ICR MS compatible method. This approach allowed for the separation and characterization of process-related substances and degradation products by acquiring isotopic fine structures (IFSs) to determine elemental composition researchgate.netnih.gov. Other studies have employed UPLC-QTOF/MS for impurity identification, demonstrating the power of high-resolution mass spectrometry in elucidating the structures of unknown impurities and degradation products researcher.liferesearchgate.netresearchgate.net.

Impurity Profiling and Characterization in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is a critical component of pharmaceutical development, ensuring that the API is free from harmful contaminants and that degradation does not compromise its quality. This involves the identification and characterization of both process-related impurities and degradation products.

Process-related impurities arise from the synthesis route and can include unreacted starting materials, intermediates, by-products, and reagents. Advanced analytical techniques, particularly hyphenated mass spectrometry methods, are employed to detect and identify these substances. A comprehensive study on this compound identified a total of 20 related substances, including 6 process-related substances, with 13 of these not previously reported in the literature researchgate.netnih.gov. The identification of these impurities is crucial for optimizing the manufacturing process and controlling their levels within acceptable limits.

Degradation products are formed when the API undergoes decomposition due to various stress conditions, such as hydrolysis, oxidation, photolysis, or thermal exposure, as outlined by ICH guidelines. Forced degradation studies are performed to generate these products, which are then analyzed using sensitive chromatographic and spectroscopic techniques.

For this compound, forced degradation studies have indicated susceptibility to oxidative and alkaline conditions, while demonstrating relative stability under acidic and photolytic stress nih.govjapsonline.com. Investigations using UPLC-QTOF/MS and FT-ICR MS have successfully identified and characterized degradation products formed under these stress conditions researchgate.netnih.gov. For instance, one study reported the identification of 14 degradation products, characterizing them using techniques like QTRAP MSⁿ, Q-TOF, and NMR researchgate.net. Understanding the degradation pathways and characterizing the resulting products is vital for establishing appropriate storage conditions and shelf-life for the drug product.

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal)

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to various stress conditions that mimic or accelerate potential degradation pathways encountered during manufacturing, storage, or use. This compound has been subjected to forced degradation studies under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, as recommended by International Council for Harmonisation (ICH) guidelines researchgate.netnih.gov.

Table 1: Susceptibility of this compound (and related compounds) to Forced Degradation Conditions

These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of these degradants.

Application of High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), particularly Fourier Transform Ion Cyclone Resonance Mass Spectrometry (FT-ICR-MS), plays a pivotal role in the precise determination of elemental compositions for impurities and degradation products of this compound researchgate.netnih.gov. The ability of HRMS to provide highly accurate mass measurements, often to within parts per million (ppm), allows for the unambiguous assignment of elemental formulas to detected ions researchgate.net.

A robust strategy involves subjecting this compound to forced degradation, followed by separation using techniques like High-Performance Liquid Chromatography (HPLC) coupled with FT-ICR-MS. The acquisition of isotopic fine structures (IFSs) is a key step, as these patterns provide definitive confirmation of the elemental composition, going beyond simple accurate mass measurements researchgate.netnih.gov. This advanced capability is essential for identifying novel impurities and characterizing the degradation profile of this compound, contributing significantly to quality control and stability assessments researchgate.netnih.gov.

Application of Nuclear Magnetic Resonance (NMR) in Preclinical Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in understanding the metabolic fate of drug compounds during preclinical development. While specific studies detailing this compound metabolite analysis using NMR were not extensively detailed in the provided search results, the general application of NMR in metabolite analysis is well-established nih.govnih.gov. NMR provides detailed structural information about molecules, enabling the identification and characterization of metabolites formed in vivo or in vitro.

Furthermore, NMR is crucial for the structural elucidation of degradation products, which can sometimes overlap with metabolic pathways researchgate.net. By analyzing the characteristic spectral signals, chemists can determine the connectivity of atoms and confirm the structure of metabolites and degradation products, thereby providing critical insights into the drug's behavior in biological systems and its stability profile nih.govnih.gov. The analysis of compounds in biological matrices like urine and feces, often performed using NMR, is a direct application in preclinical metabolite studies biomedres.us.

Capillary Electrophoresis for Compound and Impurity Analysis

Capillary Electrophoresis (CE) is a powerful separation technique offering high efficiency, resolution, and speed, making it valuable for the analysis of pharmaceutical compounds and their impurities biomedres.useuropeanpharmaceuticalreview.com. CE separates analytes based on their differential migration in an electric field, driven by charge and size. This technique is particularly advantageous for profiling complex mixtures, including degradation products and process-related impurities that may arise during the synthesis or storage of this compound biomedres.us.

The intrinsic advantages of CE, such as low sample volume requirements and rapid analysis times, complement other chromatographic techniques. Its ability to resolve closely related compounds, including potential isomers or degradation products, contributes significantly to comprehensive impurity profiling and method validation in pharmaceutical quality control europeanpharmaceuticalreview.com. While specific CE methods for this compound were not detailed, its application in analyzing impurities of other pharmaceutical compounds highlights its utility in this area nih.govdoi.org.

Reference Standards and Traceability in Analytical Research

The availability and use of well-characterized reference standards are fundamental to accurate and reliable analytical research in the pharmaceutical industry. For this compound, specialized impurity reference standards are supplied by various research organizations axios-research.comsynzeal.com. These standards are essential for a range of critical activities, including:

Analytical Method Development: Establishing and optimizing methods for the detection and quantification of this compound and its related substances.

Method Validation: Confirming the specificity, sensitivity, accuracy, and precision of analytical procedures.

Quality Control (QC): Routine testing of raw materials, intermediates, and finished products to ensure they meet predefined specifications.

Stability Studies: Monitoring the degradation of the drug substance over time under various storage conditions.

Identification of Unknown Impurities: Comparing analytical signals of unknown components in a sample to known reference standards.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Analog Development

The development of novel synthetic strategies is paramount for creating cefteram (B193863) pivoxil analogs with improved properties, such as broader spectrum of activity, enhanced potency, or better resistance profiles. Research efforts are focused on modifying the core cephalosporin (B10832234) structure to overcome existing limitations. For instance, studies have explored the synthesis of spirocyclic cephalosporin analogues, which involve attaching spirocyclic moieties to different parts of the cephalosporin structure to modulate properties like water solubility and antibacterial activity researchgate.net. While specific research on cefteram pivoxil analogs is not extensively detailed in the provided search results, the general strategies for cephalosporin analog development, such as modifying side chains or incorporating novel ring systems, offer a roadmap for future investigations wikipedia.orgrsc.org. The synthesis of this compound itself involves a multi-step process, starting from 7-ACA and 5-methyl tetrazole, reacting with activated esters, and finally esterification with iodomethyl pivalate (B1233124) researchgate.netgoogle.com. Optimizing these synthetic routes or developing entirely new ones could lead to more efficient production and the creation of derivatives with superior pharmacological characteristics.

Elucidating Complex Resistance Mechanisms at the Molecular Level

Bacterial resistance to cephalosporins, including this compound, is a significant challenge. The primary mechanism of resistance involves the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive patsnap.comtoku-e.comginekologiaipoloznictwo.comasm.org. Specifically, Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases are key enzymes conferring resistance to third-generation cephalosporins ginekologiaipoloznictwo.comasm.orgnih.gov. Further molecular research is needed to fully understand how specific bacterial strains develop resistance to this compound. This includes identifying specific mutations in genes encoding PBPs, alterations in outer membrane porins that reduce drug influx, and the role of efflux pump systems that actively expel the antibiotic from the bacterial cell ginekologiaipoloznictwo.comresearchcommons.org. Understanding these complex molecular pathways at a detailed level is critical for developing strategies to circumvent or overcome resistance. For example, studies on Neisseria gonorrhoeae have highlighted mutations in the penA gene, encoding PBP2, as a major factor in cephalosporin resistance researchcommons.org. Similarly, research on Vibrio parahaemolyticus identified the expression of β-lactamase genes like blaPER-1 and blaCMY-2 as mechanisms of cephalosporin resistance hkmj.org.

Preclinical Evaluation of Combination Therapies with this compound

The combination of antibiotics is a recognized strategy to broaden the spectrum of activity, enhance efficacy, and combat resistance patsnap.comnih.govnih.govjcmid.id. Preclinical evaluations of combination therapies involving this compound or related cephalosporins are essential for identifying synergistic effects. For example, studies on other cephalosporins have shown synergistic or additive effects when combined with β-lactamase inhibitors, such as avibactam (B1665839) and sulbactam, or with other antibiotic classes like aminoglycosides nih.gov. Research into combining this compound with β-lactamase inhibitors could be a promising avenue to counteract the effects of bacterial β-lactamases. Furthermore, exploring combinations with agents that target different bacterial pathways might yield synergistic outcomes, thereby improving treatment outcomes for infections caused by multidrug-resistant organisms.

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational methods with experimental approaches, often referred to as computer-aided drug design (CADD), is revolutionizing drug discovery. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools used to predict molecular properties, biological activities, and pharmacokinetic parameters of drug candidates, including cephalosporins frontiersin.orgjipbs.comresearchgate.net. These computational models can analyze large datasets of molecular structures and experimental data to identify key structural features that influence efficacy or toxicity frontiersin.orgjipbs.comresearchgate.net. For this compound, computational approaches could be employed to:

Design Novel Analogs: Predict the binding affinity of potential new analogs to bacterial PBPs or β-lactamases, guiding synthetic efforts towards molecules with improved activity or resistance profiles researchgate.net.

Predict Resistance Mechanisms: Model how specific mutations in bacterial targets affect drug binding, aiding in the understanding of resistance mechanisms.

Optimize Pharmacokinetics: Predict absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to enhance oral bioavailability and therapeutic effectiveness.

Virtual Screening: Screen large libraries of compounds to identify potential new antibiotics or drug repurposing candidates that could be effective against resistant bacterial strains.

The combination of in silico predictions with in vitro and in vivo experimental validation allows for a more efficient and targeted approach to discovering and developing next-generation antibiotics derived from or related to this compound.

Q & A

Basic: What validated analytical methods are recommended for quantifying cefteram pivoxil in pharmaceutical formulations?

Answer:

The quantification of this compound in formulations typically employs high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection. Key parameters include:

| Parameter | Specification | Source |

|---|---|---|

| Column | Sunfire C18 (150 × 4.6 mm; 5 µm) | |

| Mobile Phase | Methanol-water (62:38, v/v) | |

| Detection Wavelength | 240 nm | |

| Flow Rate | 1.0 mL/min | |

| Linearity Range | 10–400 µg/mL |

Alternatively, UV-Vis spectrophotometry (262–266 nm) can be used for identification and purity assessment . For method validation, ensure linearity, accuracy (98–102% recovery), and precision (RSD < 2%) per ICH guidelines .

Advanced: How should researchers design experiments to investigate the stability of this compound under various environmental conditions?

Answer:

Stability studies require forced degradation experiments under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis). Follow this workflow:

Sample Preparation: Expose this compound to stressors (e.g., 0.1M HCl/NaOH, 70°C) for predefined intervals .

Analytical Monitoring: Use HPLC-PDA to track degradation products and quantify parent compound loss .

Data Interpretation: Compare chromatographic profiles to identify degradation pathways. Validate method specificity to distinguish degradants from excipients .

Statistical Analysis: Apply ANOVA to assess significance of degradation under different conditions .

Note: Include negative controls and triplicate sampling to ensure reproducibility .

Basic: What are the key considerations for ensuring the reproducibility of this compound synthesis in laboratory settings?

Answer:

Reproducibility hinges on:

- Detailed Protocols: Document reaction conditions (temperature, solvent ratios, catalyst concentration) explicitly .

- Material Sourcing: Use high-purity reagents (>98%) and standardize suppliers to minimize batch variability .

- Quality Control: Validate intermediates via melting point analysis and NMR spectroscopy .

Example Workflow:

Synthesize this compound using the method in .

Characterize the product via FT-IR and mass spectrometry.

Compare yields across three independent trials to assess consistency.

Advanced: What statistical approaches are suitable for resolving contradictions in pharmacokinetic (PK) data for this compound?

Answer:

Contradictory PK data (e.g., bioavailability discrepancies) can be addressed through:

Multivariate Analysis: Use principal component analysis (PCA) to identify confounding variables (e.g., diet, metabolic enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.